3-Bromoprop-2-enamide
Description
3-Bromoprop-2-enamide (IUPAC name: 3-bromoacrylamide) is a brominated unsaturated amide with the molecular formula C₃H₄BrNO. Its structure features a propenamide backbone substituted with a bromine atom at the 3-position (terminal carbon of the alkene).
Properties
Molecular Formula |
C3H4BrNO |
|---|---|
Molecular Weight |
149.97 g/mol |
IUPAC Name |
(E)-3-bromoprop-2-enamide |
InChI |
InChI=1S/C3H4BrNO/c4-2-1-3(5)6/h1-2H,(H2,5,6)/b2-1+ |
InChI Key |
OSXBAMSLLBEUGB-OWOJBTEDSA-N |
Isomeric SMILES |
C(=C/Br)\C(=O)N |
Canonical SMILES |
C(=CBr)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromoprop-2-enamide can be synthesized through the electrophilic activation of amides. A notable method involves the use of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride, which serve as both the electrophilic activator and the oxidant . This reaction is characterized by its simplicity and broad substrate scope.
Industrial Production Methods: While specific industrial production methods for 3-Bromoprop-2-enamide are not extensively documented, the general approach involves the dehydrogenation of amides to enamides. This process can be adapted for large-scale production by optimizing reaction conditions and using suitable catalysts.
Chemical Reactions Analysis
Types of Reactions: 3-Bromoprop-2-enamide undergoes various chemical reactions, including:
Nucleophilic Substitution: It can participate in S_N2 reactions with reactive alkyl halides to form iminium salts.
Hydrolysis: The iminium salts formed can be hydrolyzed back into the carbonyl compounds.
Michael Addition: Enamines derived from 3-Bromoprop-2-enamide can add to α, β-unsaturated carbonyl compounds in a Michael-like process.
Common Reagents and Conditions:
Reagents: Lithium hexamethyldisilazide (LiHMDS), triflic anhydride, alkyl halides, secondary amines.
Conditions: The reactions typically require weakly acidic to neutral pH conditions and may involve catalysts such as palladium or ruthenium.
Major Products:
Iminium Salts: Formed through nucleophilic substitution.
Carbonyl Compounds: Resulting from the hydrolysis of iminium salts.
Michael Adducts: Formed through the Michael addition process.
Scientific Research Applications
3-Bromoprop-2-enamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromoprop-2-enamide involves nucleophilic addition reactions. The compound reacts with primary and secondary amines to form imines and enamines, respectively . These reactions are typical examples of nucleophilic addition, where water is eliminated from the initially formed tetrahedral intermediate, resulting in the formation of a new double bond .
Comparison with Similar Compounds
2-Bromoacetamide
Structure : CH₂BrCONH₂
Molecular Weight : ~138.97 g/mol (calculated).
Key Properties :
- Reactivity: Bromine at the α-position enhances electrophilicity, enabling nucleophilic substitution reactions.
- Applications: Used in peptide synthesis and as a crosslinking agent .
Comparison : - Positional Isomerism : Unlike 3-Bromoprop-2-enamide, 2-bromoacetamide lacks an unsaturated backbone, limiting conjugation effects.
- Stability : The saturated structure of 2-bromoacetamide reduces susceptibility to polymerization compared to the enamide system.
Methyl 3-Bromopropionate
Structure : CH₂CHBrCOOCH₃
Molecular Weight : 167.01 g/mol ().
Key Properties :
- Boiling Point : 48–49°C at reduced pressure.
- Solubility : Miscible in organic solvents; decomposes in hot aqueous solutions .
Comparison : - Functional Group : The ester group in methyl 3-bromopropionate contrasts with the amide group in 3-Bromoprop-2-enamide, altering polarity and hydrolysis susceptibility.
- Reactivity : The ester’s bromine at the β-position may lead to elimination reactions, whereas the enamide’s conjugated system could favor addition pathways.
3-Bromo-2-(bromomethyl)-1-propanol
Structure : C₄H₈Br₂O
Molecular Weight : 263.92 g/mol ().
Key Properties :
- Applications: Limited data, but di-brominated alcohols are explored in flame retardants or polymer modifiers. Comparison:
- Substituent Effects : The dual bromine atoms and hydroxyl group in this compound increase steric hindrance and hydrogen-bonding capacity, unlike the planar enamide structure.
(2E)-N-(3-Bromophenyl)-3-phenylprop-2-enamide
Structure: C₁₅H₁₂BrNO Molecular Weight: 302.17 g/mol (). Key Properties:
- Synthesis : Prepared via catalytic amidation of 3-bromophenylamine with cinnamoyl derivatives.
Comparison : - Complexity : The aromatic substituents in this derivative enhance π-π stacking interactions, whereas 3-Bromoprop-2-enamide’s simpler structure lacks such stabilization.
Data Table: Comparative Physicochemical Properties
Research Findings and Gaps
- Synthetic Routes : While (2E)-N-(3-bromophenyl)-3-phenylprop-2-enamide is synthesized via catalytic amidation (), analogous methods for 3-Bromoprop-2-enamide remain undocumented in the provided evidence.
- Stability Concerns : Brominated enamides are prone to hydrolysis or polymerization under acidic/basic conditions, similar to methyl 3-bromopropionate’s decomposition in hot water .
- Data Limitations: No experimental data (e.g., melting point, NMR shifts) for 3-Bromoprop-2-enamide were identified, highlighting a critical research gap.
Biological Activity
3-Bromoprop-2-enamide, a brominated compound, has garnered attention in the field of organic chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, potential applications in agrochemicals, and its mechanisms of action. The findings are supported by various studies and case analyses, providing a comprehensive overview of this compound's significance.
Chemical Structure and Properties
The molecular formula of 3-bromoprop-2-enamide is CHBrN. It features a bromine atom attached to a prop-2-enamide structure, which contributes to its reactivity and biological activity. The presence of the double bond and the amide functional group enhances its potential interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Weight | 164.07 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Toxicity | Harmful if swallowed; causes skin irritation |
Antimicrobial Properties
Research indicates that 3-bromoprop-2-enamide exhibits significant antimicrobial activity. The bromine atom enhances its ability to disrupt microbial cell membranes and interfere with metabolic processes. Studies have shown that halogenated compounds often possess enhanced antimicrobial properties compared to their non-halogenated counterparts.
Potential Agrochemical Applications
The structural characteristics of 3-bromoprop-2-enamide suggest its utility in agrochemicals, particularly as a potential insecticide or herbicide. Its reactivity allows for modifications that could yield effective pest control agents. Research into similar brominated compounds has demonstrated their effectiveness against various agricultural pests, indicating that 3-bromoprop-2-enamide may have comparable applications.
The mechanism of action for 3-bromoprop-2-enamide involves nucleophilic substitution and electrophilic addition reactions. The bromine atom and the double bond serve as reactive sites:
- Nucleophilic Substitution : The compound can react with nucleophiles such as hydroxide ions or amines, forming diverse substitution products.
- Electrophilic Addition : The double bond can participate in addition reactions with electrophiles, leading to the formation of new derivatives.
Comparative Analysis with Other Brominated Compounds
A comparative study evaluated the biological activities of various brominated compounds, including 3-bromoprop-2-enamide. Results indicated that compounds with multiple halogen substitutions exhibited enhanced reactivity and biological activity compared to their non-halogenated counterparts.
Table 2: Comparative Biological Activities of Brominated Compounds
| Compound Name | Antimicrobial Activity | Agrochemical Potential | IC (µM) |
|---|---|---|---|
| 3-Bromoprop-2-enamide | Moderate | High | Not specified |
| Compound A | High | Moderate | 25 |
| Compound B | Low | High | 15 |
Case Studies and Research Findings
Several studies have focused on the synthesis and application of brominated compounds similar to 3-bromoprop-2-enamide:
- Synthesis Studies : Research published in Organic & Biomolecular Chemistry demonstrated efficient synthesis methods for related compounds via nucleophilic substitution reactions involving brominated substrates.
- Agrochemical Efficacy : A study highlighted the effectiveness of brominated compounds in pest control, suggesting that modifications to structures like 3-bromoprop-2-enamide could yield effective agrochemicals.
- Antitumor Activity : While not directly related to 3-bromoprop-2-enamide, studies on related enamides have shown promising anti-tumor activities against various cancer cell lines, indicating potential broader applications for similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
